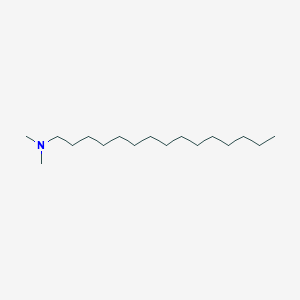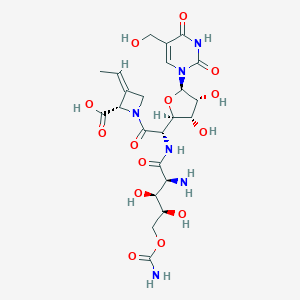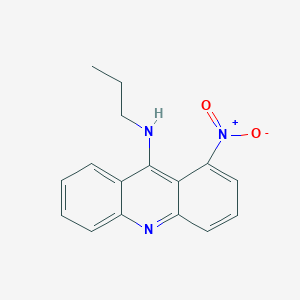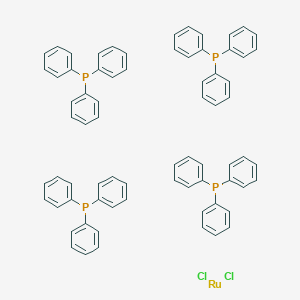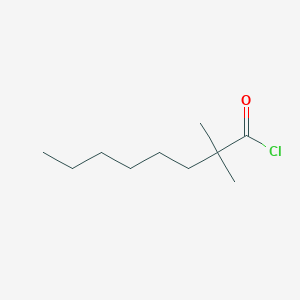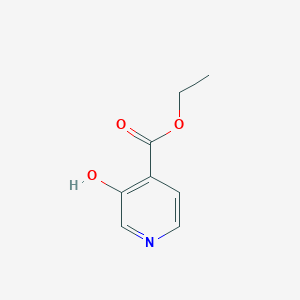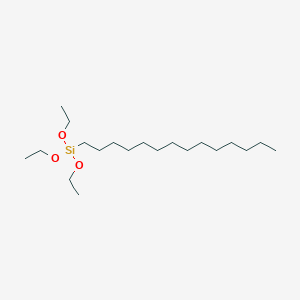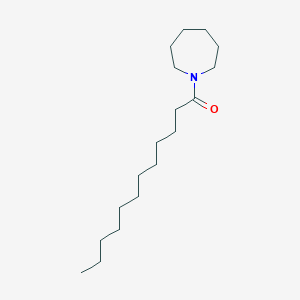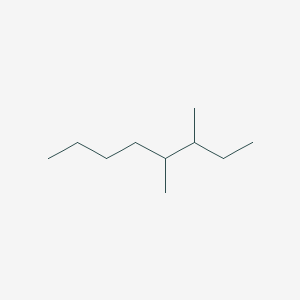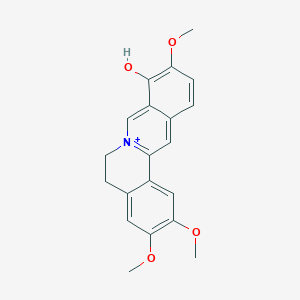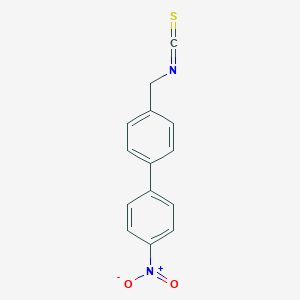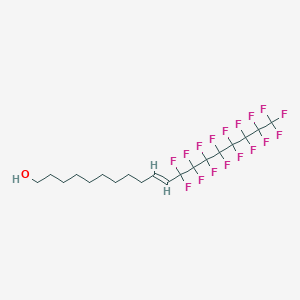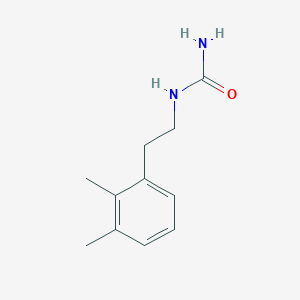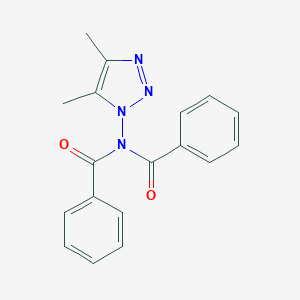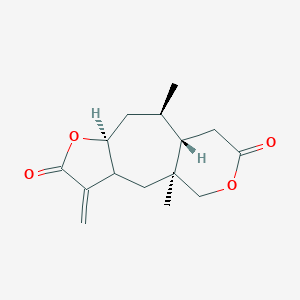
Vermeerin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vermeerin is a compound that has recently gained attention in the scientific community for its potential applications in research. This compound is a synthetic derivative of a natural product found in marine sponges, and it has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
Antimicrobial Activities
Vermeerin, isolated from the Argentinean plant Hymenoxys robusta, has demonstrated specific antimicrobial activity against Staphylococcus aureus. It was found to be effective in bioactivity assays without exhibiting toxicity to human-derived macrophages (Fortuna et al., 2011).
Insecticidal and Antifeedant Activities
In a study investigating the insecticidal and antifeedant activities of compounds from Hymenoxys robusta, vermeerin showed a high antifeedant effect against Spodoptera exigua, commonly known as armyworm. This suggests its potential in developing pest control products (Juárez et al., 2014).
Cytotoxicity Studies
Vermeerin, along with other sesquiterpene lactones like geigerin and vermeeric acid, has been studied for its cytotoxicity in a murine myoblast cell line (C2C12). This research is significant for understanding the toxicological profile of these compounds and their potential effects on muscle cells (Botha et al., 2017).
Disorganization of Cytoskeletal Proteins
Research on murine myoblast cells (C2C12) exposed to geigerin, which is structurally related to vermeerin, showed concentration-dependent cytotoxic responses. The study observed a significant impact on cytoskeletal proteins, particularly desmin, which is relevant for understanding the muscle lesions observed in "vermeersiekte" caused by ingestion of toxic Geigeria species (Botha et al., 2019).
特性
CAS番号 |
16983-23-6 |
|---|---|
製品名 |
Vermeerin |
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
(1S,3R,7S,9R,10S)-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15-/m1/s1 |
InChIキー |
GKYRUDQNQRLJRF-UXVFLIALSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC(=O)OC3)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
正規SMILES |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
同義語 |
vermeerin vermeerin, (3aR-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



